molecular formula C13H20N2O4 B12873355 Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B12873355
M. Wt: 268.31 g/mol
InChI Key: DHJFMUPNQKBJTG-UHFFFAOYSA-N
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Description

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-derived compound featuring a unique substitution pattern: an amino group at the 1-position and a propyl group at the 3-position, with diethyl ester moieties at the 2- and 4-positions. Pyrrole derivatives are critical in medicinal chemistry and materials science due to their heterocyclic aromatic structure, which enables diverse electronic and steric interactions.

The amino group at the 1-position likely enhances polarity and hydrogen-bonding capacity, while the 3-propyl substituent may increase lipophilicity compared to smaller alkyl groups (e.g., methyl). Such structural features could influence solubility, bioavailability, and intermolecular interactions in biological systems.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

diethyl 1-amino-3-propylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H20N2O4/c1-4-7-9-10(12(16)18-5-2)8-15(14)11(9)13(17)19-6-3/h8H,4-7,14H2,1-3H3

InChI Key

DHJFMUPNQKBJTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(C=C1C(=O)OCC)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials followed by cyclization to form the pyrrole ring. One common method involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with a suitable amine under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl groups, while substitution reactions can produce a variety of functionalized pyrrole compounds .

Scientific Research Applications

Medicinal Chemistry

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate has been investigated for its potential therapeutic uses. Research indicates that pyrrole derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrole derivatives and their evaluation against cancer cell lines. The findings suggested that certain modifications in the pyrrole structure could enhance cytotoxicity against specific cancer types, indicating a promising avenue for drug development .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Electrophilic SubstitutionUtilized to introduce substituents at the pyrrole ring.
Cyclization ReactionsForms fused heterocycles with enhanced biological activity.
Functional Group TransformationsModifications leading to derivatives with improved solubility and stability.

Material Science

In addition to its applications in medicinal chemistry, this compound has shown potential in material science, particularly in the development of polymers and advanced materials.

Case Study: Conductive Polymers

Research has demonstrated that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity. This property is particularly valuable for applications in sensors and electronic devices. A study highlighted the preparation of conductive films using this compound as a dopant .

Mechanism of Action

The mechanism of action of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate with structurally related pyrrole dicarboxylates, emphasizing substituent effects, molecular properties, and synthetic accessibility.

Table 1: Structural and Functional Comparison of Pyrrole Dicarboxylates

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate 3-amino C₁₀H₁₄N₂O₄ 226.23 g/mol 853058-40-9 High polarity; potential pharmacophore
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 3-methyl, 5-hydroxymethyl C₁₂H₁₇NO₅ 255.27 g/mol 5422-89-9 Hydrophilic; derivatization precursor
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 3-methyl, 5-chloromethyl C₁₂H₁₆ClNO₄ 273.71 g/mol 5408-12-8 Reactive site for nucleophilic substitution; high-yield synthesis (99.6%)
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate 3-trifluoromethyl C₁₁H₁₂F₃NO₄ 279.21 g/mol 222546-93-2 Electron-withdrawing group; enhanced stability
Target Compound : this compound 1-amino, 3-propyl C₁₃H₂₀N₂O₄ 268.31 g/mol* N/A Hypothesized increased lipophilicity and H-bonding -

*Calculated molecular weight based on analogous structures.

Key Comparative Insights:

Substituent Position and Electronic Effects: The 3-amino derivative (CAS 853058-40-9) exhibits higher polarity due to the electron-donating amino group at position 3, contrasting with the target compound’s 1-amino group. The 3-trifluoromethyl analog (CAS 222546-93-2) incorporates a strong electron-withdrawing group, which stabilizes the pyrrole ring against electrophilic attack, a property absent in the target compound’s 3-propyl substituent .

Steric and Lipophilic Effects :

  • The 3-propyl group in the target compound introduces greater steric bulk compared to 3-methyl (CAS 5408-12-8, 5422-89-9) or 3-trifluoromethyl substituents. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
  • 5-hydroxymethyl (CAS 5422-89-9) and 5-chloromethyl (CAS 5408-12-8) groups at position 5 enable further functionalization (e.g., oxidation or nucleophilic substitution), whereas the target compound’s unsubstituted 5-position limits such modifications .

Synthetic Accessibility :

  • Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 5408-12-8) is synthesized with yields exceeding 99%, highlighting the feasibility of introducing reactive halides at position 5. Similar high-yield strategies might apply to the target compound with optimized protecting groups .

Biological and Material Applications: The 3-amino derivative’s polarity aligns with applications in metal coordination or as a kinase inhibitor scaffold. Conversely, the target compound’s 1-amino group could favor interactions with nucleic acids or enzymes via H-bonding . The trifluoromethyl analog’s stability under acidic conditions suggests utility in agrochemicals, whereas the target compound’s propyl group may suit lipid-based drug delivery systems .

Biological Activity

Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate (CAS Number: 310444-98-5) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, properties, and biological effects, including case studies and relevant research findings.

This compound has the molecular formula C13H20N2O4C_{13}H_{20}N_{2}O_{4} and a molecular weight of approximately 268.31 g/mol. Its structure includes a pyrrole ring substituted with two carboxylate groups and an amino group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of compounds in the pyrrole family often include:

  • Antitumor Activity : Some pyrrole derivatives have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Effects : Certain compounds exhibit antibacterial and antifungal properties.
  • Enzyme Inhibition : Pyrrole derivatives can act as inhibitors of various enzymes, potentially impacting metabolic pathways.

Case Studies and Research Findings

  • Antitumor Properties :
    • A study investigated the effects of various pyrrole derivatives on cancer cell lines. This compound was included in a panel of compounds tested against colon cancer cell lines (HCT116, SW620). The results indicated that modifications in the side chains significantly affected the antiproliferative activity, suggesting that this compound could be a candidate for further development in cancer therapy .
  • Antimicrobial Activity :
    • Research has shown that this compound exhibits promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations. This suggests potential applications in treating infections caused by resistant strains .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as kinases or other proteins involved in cell signaling pathways. Molecular docking studies indicate that this compound can bind to ATP-binding sites of certain receptors, which could explain its antiproliferative effects observed in vitro .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of colon cancer cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of kinases involved in signaling

Q & A

Basic: What synthetic methodologies are recommended for preparing Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate?

To synthesize this compound, a multi-step approach is typically employed. For example, diazomethane and triethylamine in dichloromethane at low temperatures (–20 to –15°C) can facilitate pyrrole ring formation. Purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol are critical for isolating high-purity products . Ensure inert conditions to prevent side reactions, particularly with diazomethane, which is highly reactive.

Advanced: How can crystallographic data contradictions be resolved during structural refinement?

Discrepancies in crystallographic data (e.g., high R-factors or inconsistent bond lengths) often arise from disordered solvent molecules or twinning. Using SHELXL for refinement allows manual adjustment of occupancy factors and thermal parameters. For example, in analogous pyrrole dicarboxylates, refining hydrogen atom positions via difference Fourier maps and constraining isotropic displacement parameters improved R1 values to <0.05 . Cross-validate results with ORTEP-3 for graphical visualization of electron density maps to identify misplaced atoms .

Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure?

Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation. For instance, SCXRD data for related compounds (e.g., C16H19N3O4S) revealed bond lengths (C–C = 1.35–1.48 Å) and angles consistent with pyrrole geometry . Complement this with NMR (1H/13C) to verify substituent positions and IR to identify carboxylate C=O stretches (~1700 cm⁻¹). Hydrogen-bonding networks (N–H⋯O) further validate intermolecular interactions .

Advanced: How are hydrogen bonding and π-stacking interactions analyzed in crystal packing?

In the crystal lattice, N–H⋯O hydrogen bonds and π-stacking (3.5–4.0 Å interplanar distances) stabilize the structure. For example, in Diethyl 2-amino-5-[(E)-(1-methyl-1H-pyrrol-2-yl)methylideneamino]thiophene-3,4-dicarboxylate, intermolecular N–H⋯O bonds (2.8–3.0 Å) and π-π interactions between pyrrole and thiophene rings (dihedral angle = 17.06°) were quantified using Mercury software .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Slow evaporation from polar aprotic solvents (e.g., ethyl acetate/hexane) yields high-quality crystals. For temperature-sensitive compounds, use a cryostream (123 K) during data collection to minimize thermal motion artifacts. In a study of a related dicarboxylate, cooling to 123 K reduced mean Ueq values from 0.08 to 0.05 Ų, enhancing data resolution .

Basic: How can reaction yields be improved in multi-step syntheses?

Optimize stoichiometry and reaction time. For example, extending reaction durations to 48 hours at –15°C improved yields of analogous pyrrole derivatives by 15–20% . Use anhydrous solvents and inert atmospheres to suppress hydrolysis of ester groups.

Advanced: How does steric hindrance from the 3-propyl substituent affect reactivity?

The 3-propyl group introduces steric constraints, slowing nucleophilic attacks at the pyrrole C-5 position. In crystallographic studies, the propyl chain adopts a gauche conformation to minimize clashes with adjacent ester groups, as evidenced by torsion angles of 60–70° . This steric profile can be exploited to direct regioselective functionalization.

Advanced: What computational methods integrate with crystallographic data for electronic structure analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model frontier molecular orbitals and electrostatic potentials. For a methyl-substituted analog, HOMO-LUMO gaps (4.2 eV) correlated with reduced electrophilicity at the amino group, aligning with SCXRD-derived charge densities .

Basic: What safety protocols are critical when handling diazomethane in synthesis?

Diazomethane requires strict safety measures:

  • Use ethereal solutions (0.4 M) prepared in situ to minimize explosion risks.
  • Conduct reactions in a fume hood with blast shields.
  • Neutralize excess diazomethane with acetic acid before disposal .

Advanced: How are twinning and disorder modeled in high-Zʹ crystal structures?

For crystals with Zʹ > 1 (e.g., triclinic P1), use SQUEEZE in PLATON to model disordered solvent regions. In a study of a triclinic pyrrole derivative, this approach reduced Rint from 0.10 to 0.04 by excluding unmodeled electron density .

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